2-Chloro-5-acetamidopyridine-4-carboxylic acid

Description

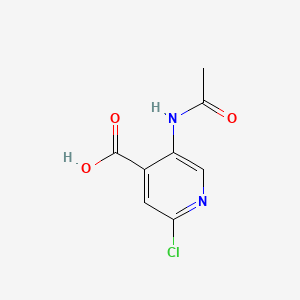

2-Chloro-5-acetamidopyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2, an acetamido group (-NHCOCH₃) at position 5, and a carboxylic acid (-COOH) group at position 4. The following analysis focuses on structurally analogous compounds identified in the literature.

Properties

IUPAC Name |

5-acetamido-2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-4(12)11-6-3-10-7(9)2-5(6)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASPFOWXBQBPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-acetamidopyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the chlorination of 5-acetamidopyridine-4-carboxylic acid using thionyl chloride or phosphorus oxychloride under reflux conditions. This step introduces the chlorine atom at the 2-position of the pyridine ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-acetamidopyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of 2-substituted-5-acetamidopyridine-4-carboxylic acid derivatives.

Oxidation Reactions: Formation of nitro or nitroso derivatives.

Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

2-Chloro-5-acetamidopyridine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-5-acetamidopyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine atom and acetamido group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues in the Evidence

The provided evidence highlights three pyrimidine- and pyridine-based carboxylic acid derivatives with varying substituents. Key structural and functional differences are summarized below:

Table 1: Structural Comparison of Analogous Compounds

Key Differences and Implications

(1) Heterocycle Type

- Pyridine vs. Pyrimidine : The target compound (pyridine-based) differs from the analogues in Table 1 (pyrimidine-based). Pyrimidines contain two nitrogen atoms in the ring, enhancing hydrogen-bonding capacity and electronic delocalization compared to pyridine’s single nitrogen. This may influence solubility, reactivity, and biological target interactions .

(2) Substituent Positions and Functional Groups

- Chlorine Position : In 2-Chloro-6-methylpyrimidine-4-carboxylic acid, chlorine occupies position 2, analogous to the target compound. However, the methyl group at position 6 introduces steric hindrance absent in the acetamido-substituted target compound .

- Amino and Alkyl Groups: The compound from features a bulky methyl(pyridin-3-ylmethyl)amino group at position 6, which could enhance lipid solubility and receptor-binding affinity compared to the target compound’s acetamido group.

- Trifluoromethyl and Sulfanyl Groups : The compound in includes a sulfanyl (-S-) linker and a trifluoromethyl (-CF₃) group, which are electronegative and may improve metabolic stability in drug design .

(3) Physicochemical Properties

- However, the pyrimidine-based compound in has a higher molecular weight (318.76 g/mol) due to its complex substituents, which may reduce solubility .

- Acid-Base Behavior : The carboxylic acid group in all compounds confers pH-dependent ionization, but pyrimidine’s dual nitrogen atoms could alter pKa values compared to pyridine derivatives.

Biological Activity

Overview

2-Chloro-5-acetamidopyridine-4-carboxylic acid is an organic compound belonging to the class of halogenated heterocycles, specifically a derivative of pyridine. It features a chlorine atom at the 2-position, an acetamido group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers, suggesting potential use in treating inflammatory diseases. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The acetamido group can participate in hydrogen bonding with active site residues of enzymes, leading to inhibition.

- Receptor Modulation : The compound may act as a modulator for receptors involved in inflammatory pathways, influencing cellular signaling cascades.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth, with an MIC of 32 µg/mL. The study concluded that further development could lead to new antibacterial agents. -

Anti-inflammatory Activity Assessment :

A separate investigation focused on the anti-inflammatory effects in a rat model of arthritis. The administration of the compound resulted in a significant reduction in paw swelling and serum levels of inflammatory cytokines (TNF-alpha and IL-6). This suggests potential therapeutic applications in managing chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Activity |

|---|---|---|

| 4-Chloropyridine-2-carboxylic acid | Lacks acetamido group | Moderate antimicrobial |

| 2-Chloro-5-methylpyridine | Methyl instead of acetamido | Low anti-inflammatory |

| Isonicotinic acid | Carboxylic acid at 4-position | Antitubercular |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.